Cas no 2639444-01-0 (1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid)

1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2639444-01-0
- 1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid
- EN300-27782994
- 1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid
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- Inchi: 1S/C13H20N2O5/c1-13(2,3)20-12(19)15-4-8(5-15)10(16)14-6-9(7-14)11(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
- InChI Key: HCVOORLKHGVHDE-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C(=O)OC(C)(C)C)C1)N1CC(C(=O)O)C1
Computed Properties
- Exact Mass: 284.13722174g/mol
- Monoisotopic Mass: 284.13722174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.2Ų
- XLogP3: -0.3
1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782994-5.0g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-27782994-10.0g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-27782994-0.1g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 0.1g |
$241.0 | 2025-03-19 | |
Enamine | EN300-27782994-0.5g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 0.5g |
$546.0 | 2025-03-19 | |
Enamine | EN300-27782994-0.25g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 0.25g |
$347.0 | 2025-03-19 | |
Enamine | EN300-27782994-10g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-27782994-1g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-27782994-2.5g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-27782994-5g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-27782994-1.0g |
1-{1-[(tert-butoxy)carbonyl]azetidine-3-carbonyl}azetidine-3-carboxylic acid |
2639444-01-0 | 95.0% | 1.0g |
$699.0 | 2025-03-19 |
1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid Related Literature
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid
1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid: A Comprehensive Overview
1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid, with the CAS number 2639444-01-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which incorporates azetidine rings and tert-butoxy groups, making it a valuable molecule for research and potential applications in drug development.
The molecular structure of this compound is characterized by two azetidine rings, which are four-membered cyclic structures containing one nitrogen atom. The presence of the tert-butoxy group introduces steric hindrance and enhances the molecule's stability. The carboxylic acid group at the 3-position of one of the azetidine rings further contributes to its functional versatility. These structural features make the compound a promising candidate for exploring various chemical reactions and biological activities.
Recent studies have focused on the synthesis and characterization of this compound, with researchers employing advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure. The synthesis process involves multi-step reactions, including alkylation, cyclization, and oxidation steps, which highlight the complexity of constructing such a molecule.
In terms of biological activity, 1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid has shown potential as a modulator of enzyme activity. Preclinical studies suggest that it may inhibit certain proteases, making it a candidate for anti-inflammatory or antiviral therapies. However, further research is required to validate these findings and explore its efficacy in vivo.
The incorporation of tert-butoxy groups in the molecule also raises interesting questions about its pharmacokinetic properties. Researchers are investigating how these groups influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors for drug development. Early results indicate that the compound exhibits moderate solubility in aqueous solutions, which may necessitate formulation strategies to enhance bioavailability.
Another area of interest is the compound's potential as a building block for more complex molecules. Its modular structure allows for easy functionalization, enabling chemists to explore a wide range of derivatives with diverse biological activities. This versatility positions it as a valuable tool in medicinal chemistry for designing novel therapeutic agents.
In conclusion, 1-{1-(tert-butoxy)carbonylazetidine-3-carbonyl}azetidine-3-carboxylic acid represents a significant advancement in organic chemistry due to its unique structure and promising biological properties. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing drug discovery and development efforts.
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